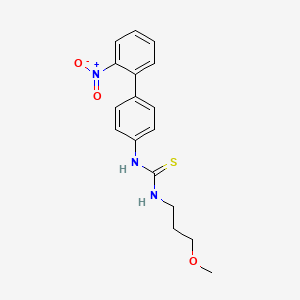
1-(3-Methoxypropyl)-3-(2'-nitrobiphenyl-4-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-METHOXYPROPYL)-N’-(2’-NITRO-4-BIPHENYLYL)THIOUREA is a thiourea derivative. Thiourea compounds are known for their diverse applications in various fields such as organic synthesis, pharmaceuticals, and materials science. This compound, in particular, may exhibit unique properties due to the presence of both methoxypropyl and nitro-biphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXYPROPYL)-N’-(2’-NITRO-4-BIPHENYLYL)THIOUREA typically involves the reaction of 3-methoxypropylamine with 2-nitro-4-biphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or other strong bases.
Major Products
Reduction: Formation of N-(3-METHOXYPROPYL)-N’-(2’-AMINO-4-BIPHENYLYL)THIOUREA.
Substitution: Formation of various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-METHOXYPROPYL)-N’-(2’-NITRO-4-BIPHENYLYL)THIOUREA may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its structural similarity to other bioactive thiourea compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-METHOXYPROPYL)-N’-(2’-NITRO-4-BIPHENYLYL)THIOUREA would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The nitro group could be involved in redox reactions, while the thiourea moiety might form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(3-METHOXYPROPYL)-N’-(2’-AMINO-4-BIPHENYLYL)THIOUREA: A reduced form of the compound.
N-(3-METHOXYPROPYL)-N’-(4-BIPHENYLYL)THIOUREA: Lacks the nitro group.
N-(2’-NITRO-4-BIPHENYLYL)THIOUREA: Lacks the methoxypropyl group.
Uniqueness
N-(3-METHOXYPROPYL)-N’-(2’-NITRO-4-BIPHENYLYL)THIOUREA is unique due to the combination of the methoxypropyl and nitro-biphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H19N3O3S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-(3-methoxypropyl)-3-[4-(2-nitrophenyl)phenyl]thiourea |
InChI |
InChI=1S/C17H19N3O3S/c1-23-12-4-11-18-17(24)19-14-9-7-13(8-10-14)15-5-2-3-6-16(15)20(21)22/h2-3,5-10H,4,11-12H2,1H3,(H2,18,19,24) |
InChI Key |
IJZHNDMLOFJNCQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=S)NC1=CC=C(C=C1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[(2-methoxyphenoxy)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10929093.png)
![N-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10929097.png)
![methyl 1-{[(4-{[(E)-(1-ethyl-1H-pyrazol-5-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10929105.png)
![methyl 1-{[(4-{[(E)-quinolin-4-ylmethylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10929106.png)
![2-methoxy-6-[(E)-(2-{[2-(1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B10929112.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(E)-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetohydrazide](/img/structure/B10929121.png)
![6-ethyl-N-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10929127.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10929135.png)
![Ethyl 1-ethyl-2-oxo-4-phenyl-6-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10929143.png)
![Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10929149.png)
![4-bromo-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B10929160.png)
![N,N,9-trimethyl-2-(pyridin-4-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B10929166.png)
![N,N'-(3,3'-Dimethoxy-4,4'-biphenyldiyl)bis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide]](/img/structure/B10929184.png)
![6-cyclopropyl-3-methyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929187.png)
